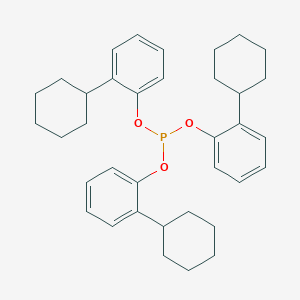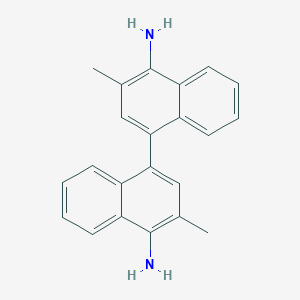
Trisodiumdiphosphat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trisodium diphosphate, also known as trisodium monohydrogen diphosphate, is an inorganic compound with the chemical formula Na₃HP₂O₇. It is a white, granular or crystalline solid that is highly soluble in water. This compound is commonly used as a stabilizer, leavening agent, emulsifier, and nutrient in various industrial and food applications .
Wissenschaftliche Forschungsanwendungen
Trisodium diphosphate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a buffering agent in analytical chemistry.
Biology: It serves as a stabilizer in biological samples and as a component in buffer solutions.
Medicine: It is used in pharmaceutical formulations as an excipient and stabilizer.
Industry: It is employed in food processing as a leavening agent, emulsifier, and nutrient. .
Vorbereitungsmethoden
Trisodium diphosphate is typically manufactured by calcining sodium orthophosphate with a Na₂O:P₂O₅ ratio of 3:2 . The process involves heating sodium orthophosphate to a high temperature to induce a chemical reaction that forms trisodium diphosphate. This method is widely used in industrial production due to its efficiency and cost-effectiveness .
Analyse Chemischer Reaktionen
Trisodium diphosphate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, trisodium diphosphate can hydrolyze to form disodium hydrogen phosphate and sodium hydroxide.
Acid-Base Reactions: It reacts with acids to form phosphoric acid and sodium salts.
Complexation: It can form complexes with metal ions, which is useful in various industrial applications.
Common reagents used in these reactions include water, acids (such as hydrochloric acid), and metal salts. The major products formed from these reactions are disodium hydrogen phosphate, phosphoric acid, and various metal complexes .
Wirkmechanismus
The mechanism of action of trisodium diphosphate involves its ability to act as a buffering agent, stabilizer, and complexing agent. It can neutralize acids and bases, stabilize pH levels, and form complexes with metal ions. These properties make it useful in various applications, from food processing to industrial cleaning .
Vergleich Mit ähnlichen Verbindungen
Trisodium diphosphate is often compared with other sodium phosphates, such as:
Monosodium phosphate (NaH₂PO₄): Used primarily as a buffering agent and in food processing.
Disodium phosphate (Na₂HPO₄): Commonly used in food processing, water treatment, and as a buffering agent.
Trisodium phosphate (Na₃PO₄): Known for its use as a cleaning agent, degreaser, and in water treatment
Trisodium diphosphate is unique due to its specific chemical structure and properties, which make it particularly effective as a stabilizer and complexing agent in various applications .
Eigenschaften
CAS-Nummer |
14691-80-6 |
|---|---|
Molekularformel |
H4NaO7P2 |
Molekulargewicht |
200.96 g/mol |
IUPAC-Name |
trisodium;[hydroxy(oxido)phosphoryl] phosphate |
InChI |
InChI=1S/Na.H4O7P2/c;1-8(2,3)7-9(4,5)6/h;(H2,1,2,3)(H2,4,5,6) |
InChI-Schlüssel |
MHXGNUVRVJWHJK-UHFFFAOYSA-N |
SMILES |
OP(=O)([O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+] |
Kanonische SMILES |
OP(=O)(O)OP(=O)(O)O.[Na] |
| 14691-80-6 | |
Physikalische Beschreibung |
DryPowder White powder or grains, occurs anhydrous or as a monohydrate |
Piktogramme |
Corrosive; Irritant |
Verwandte CAS-Nummern |
10042-91-8 |
Löslichkeit |
Soluble in wate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What was the outcome of the Joint FAO/WHO Expert Committee's evaluation of Trisodium Diphosphate?
A1: The abstract states that the Expert Committee revised the specifications for Trisodium Diphosphate []. This implies that the committee reviewed existing data and potentially updated the acceptable daily intake (ADI), purity standards, and other relevant specifications to ensure the safe use of Trisodium Diphosphate as a food additive.
Q2: Where can I find more information about the revised specifications for Trisodium Diphosphate?
A2: The abstract mentions that the complete report contains detailed recommendations and evaluations for all considered food additives, including Trisodium Diphosphate []. To access the specific revised specifications, one should consult the full report of the Joint FAO/WHO Expert Committee meeting.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B76832.png)








